ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and functionalized with a 4-(piperidine-1-sulfonyl)benzamido group at position 2 and an ethyl ester at position 4. The thieno-pyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) targeting due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S3/c1-2-38-29(35)32-17-14-21-24(18-32)40-28(25(21)27-30-22-8-4-5-9-23(22)39-27)31-26(34)19-10-12-20(13-11-19)41(36,37)33-15-6-3-7-16-33/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBACVAKTMYBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and specific activities associated with this compound, highlighting its implications in medicinal chemistry.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various heterocyclic precursors. The synthesis typically involves:
- Formation of the thieno[2,3-c]pyridine backbone.
- Introduction of the benzothiazole and piperidine sulfonamide moieties.
- Final esterification to yield the ethyl ester.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., MCF-7 and HeLa) .
- Mechanistic studies suggest that these compounds may act by disrupting microtubule dynamics or inhibiting specific kinases involved in cell cycle regulation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Antibacterial assays revealed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL against certain fungal strains .
Inhibition of Enzymatic Activity
Research into the enzymatic inhibition properties of this compound indicates:
- It may act as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant targets in pain management and inflammation .
- The inhibition of these enzymes is associated with therapeutic effects in pain relief and anti-inflammatory responses.
Case Studies
Several case studies have documented the biological effects of compounds related to this compound:
- Study on Anticancer Effects : A study conducted on a series of benzothiazole derivatives showed that modifications at the piperidine ring enhance cytotoxicity against breast cancer cells by up to 70% compared to controls .
- Antimicrobial Efficacy : In a comprehensive antimicrobial screening involving multiple bacterial strains, derivatives exhibited broad-spectrum activity with significant potency against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of the benzothiazole ring is essential for enhancing lipophilicity and cellular uptake.
- Modifications on the piperidine sulfonamide moiety can significantly affect binding affinity to target enzymes and receptors.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exhibit anti-inflammatory effects. These effects are often mediated through:
- Inhibition of Pro-inflammatory Cytokines : The compound can inhibit cytokines such as TNF-α and IL-6.
- Cyclooxygenase Enzyme Inhibition : Similar derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Anticancer Activity
The compound has demonstrated potential anticancer properties through various mechanisms:
- Induction of Apoptosis : It can promote programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in tumor cells.
- Targeting Signaling Pathways : It has been shown to affect key pathways involved in cancer progression such as AKT and ERK pathways.
Antimicrobial Effects
This compound exhibits antimicrobial properties against various pathogens. This suggests its potential use as an antimicrobial agent in treating infections.
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for industrial production:
Synthetic Routes
- Formation of Benzothiazole Core : This is achieved through cyclization reactions starting from 2-aminothiophenol.
-
Introduction of Functional Groups :
- Methoxy groups can be introduced via methylation reactions.
- The sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides.
- Final Coupling Reactions : The last step involves coupling the benzothiazole derivative with appropriate amines or amides under specific conditions using coupling reagents.
Case Studies and Research Findings
A number of studies have explored the applications of benzothiazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of IL-6 production in vitro. |
| Study B | Anticancer properties | Showed efficacy in inducing apoptosis in breast cancer cell lines. |
| Study C | Antimicrobial activity | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Thieno[2,3-b]pyridine Derivatives describes thieno[2,3-b]pyridin-4(7H)-one derivatives (e.g., compounds 4a,b, 5, 6a–c), which share a similar bicyclic core but lack the benzothiazole and piperidine-sulfonyl groups. These compounds exhibit moderate antibacterial activity, suggesting that the thieno-pyridine core itself contributes to bioactivity. However, the absence of the sulfonyl-benzamido group in these analogues may limit their solubility and target specificity compared to the target compound .
B. Piperidine-Containing Analogues highlights a 1-benzylpiperidin-4-yl derivative (3) with a 1,3,4-thiadiazole scaffold. This compound showed 600-fold higher potency than its non-benzylated counterpart, underscoring the importance of lipophilic piperidine modifications for activity.
C. Benzothiazole Derivatives lists ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate, which shares the benzothiazole motif but lacks the thieno-pyridine core. Its antibacterial properties suggest that benzothiazole derivatives broadly participate in microbial target inhibition, though the fused thieno-pyridine in the target compound may enhance rigidity and binding affinity .
Functional Group Comparisons
A. Sulfonyl vs. Non-Sulfonyl Substituents The piperidine-1-sulfonyl group in the target compound contrasts with the non-sulfonylated piperidine chains in . Sulfonyl groups are known to improve solubility and hydrogen-bond acceptor capacity, which may enhance interactions with polar enzyme pockets (e.g., kinases or proteases) compared to alkylated piperidines .
B. Ester vs. Carboxylic Acid Derivatives describes ethyl 2-amino-6-butanoyl-thieno[2,3-c]pyridine-3-carboxylate, which shares the ethyl ester group but replaces the benzamido and benzothiazole groups with a butanoyl chain. The ester in both compounds likely serves as a prodrug moiety, but the target compound’s benzamido group may confer additional binding specificity through aromatic interactions .
Physicochemical Properties
Q & A
Q. What are the key functional groups in this compound, and how are they characterized experimentally?
The compound contains a thieno[2,3-c]pyridine core , benzothiazole , piperidine-sulfonyl , and ethyl carboxylate groups. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the integration of aromatic protons (benzothiazole, thienopyridine) and aliphatic protons (piperidine, ethyl ester).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for sulfonamide and ester linkages.
- Infrared (IR) spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretching vibrations .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
Core formation : Cyclization of substituted thiophene precursors to generate the thieno[2,3-c]pyridine scaffold.
Functionalization : Amidation at the 2-position using 4-(piperidine-1-sulfonyl)benzoyl chloride.
Esterification : Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate.
High selectivity is achieved using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) .
Q. How is purity assessed during synthesis?
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<0.5% for research-grade material).
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.
- Melting Point Consistency : Sharp melting points (±2°C) indicate crystallinity and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up?
Contradictions often arise from:
- Solvent polarity effects : Lower yields in polar aprotic solvents (e.g., DMF) due to side reactions. Optimize using toluene or dichloromethane.
- Catalyst deactivation : Trace oxygen or moisture can poison palladium catalysts. Use degassed solvents and inert atmospheres.
- Byproduct formation : Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .
Q. What strategies are effective for optimizing regioselectivity in amidation reactions?
- Directing groups : Use temporary protecting groups (e.g., Boc) on the thienopyridine nitrogen to steer amidation to the 2-position.
- Temperature control : Reactions at 0–5°C favor kinetic control, reducing undesired isomer formation.
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide reagent selection .
Q. How do structural modifications impact biological activity?
A comparative study of analogs reveals:
| Modification | Impact on Activity |
|---|---|
| Piperidine-sulfonyl | Enhances solubility and target binding (e.g., kinase inhibition). |
| Benzothiazole | Increases π-π stacking with hydrophobic enzyme pockets. |
| Ethyl carboxylate | Hydrolysis to carboxylic acid improves cellular uptake but reduces metabolic stability. |
| Data from enzyme inhibition assays (IC₅₀ values) and logP measurements are critical . |
Q. What experimental designs mitigate challenges in spectroscopic analysis of complex mixtures?
- 2D NMR techniques : HSQC and HMBC resolve overlapping signals in crowded aromatic regions.
- Isotopic labeling : ¹³C-labeled precursors clarify ambiguous carbon environments in MS/MS.
- Dynamic Light Scattering (DLS) : Detects aggregates that distort NMR linewidths .
Methodological Considerations
Q. How are reaction intermediates isolated and characterized in multi-step syntheses?
- Flash column chromatography : Separates intermediates using gradients of ethyl acetate/hexane.
- Crystallization : Ethanol/water mixtures yield pure crystals for X-ray diffraction (if applicable).
- In situ monitoring : ReactIR tracks reaction progress in real time, reducing isolation errors .
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature, catalyst loading, and solvent ratios.
- Principal Component Analysis (PCA) : Reduces variables in multi-parameter systems (e.g., solvent polarity, pH).
- Machine learning : Predicts yield outcomes using historical reaction datasets .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational and experimental logP values?
- Re-evaluate force fields : Adjust atomic partial charges in molecular dynamics simulations.
- Experimental validation : Use shake-flask or HPLC-derived logP measurements as ground truth.
- Solvent system calibration : Ensure consistency in octanol-water partitioning protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
